1-(4-Amino-1H-pyrazol-1-YL)butan-2-one
Description
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group at the 4-position, linked to a butan-2-one moiety. The amino group enhances nucleophilicity, while the ketone functionality allows for further derivatization.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-2-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3 |
InChI Key |
DQWWNAJPGWOFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
One of the most versatile and widely documented methods for synthesizing 5-aminopyrazole derivatives, including 1-(4-amino-1H-pyrazol-1-yl)butan-2-one, involves the condensation of β-ketonitriles with hydrazines. This approach typically proceeds via initial nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate, which then cyclizes through intramolecular attack on the nitrile carbon to yield the aminopyrazole ring system.
The general reaction scheme can be summarized as:
$$
\text{β-Ketonitrile} + \text{Hydrazine} \rightarrow \text{Hydrazone intermediate} \rightarrow \text{5-Aminopyrazole derivative}
$$Reaction conditions typically involve mild heating and solvents such as ethanol or N,N-dimethylformamide (DMF) to facilitate cyclization.
This method allows for structural diversity by varying the substituents on the ketone and hydrazine components, enabling the synthesis of a broad range of aminopyrazole derivatives.
Alkylation of 4-Amino-1H-pyrazole with α-Halogenated Ketones
Another practical synthetic route involves the nucleophilic substitution reaction where 4-amino-1H-pyrazole is alkylated at the nitrogen (N1 position) by α-halogenated butan-2-one derivatives or equivalents.
The reaction is typically conducted in the presence of a strong base such as sodium hydride to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
The alkylation proceeds in polar aprotic solvents like DMF under controlled temperature conditions ranging from -30°C to reflux, depending on the solvent boiling point.
The leaving group on the ketone derivative can be a halogen (chlorine, bromine), mesylate, tosylate, or triflate, which facilitates the substitution reaction.
Direct Condensation of 4-Amino-1H-pyrazole with Butan-2-one
A more straightforward approach involves the direct condensation of 4-amino-1H-pyrazole with butan-2-one under basic or acidic catalysis to form the target compound.
This reaction may require heating and the presence of catalytic amounts of bases such as potassium carbonate or sodium hydroxide to promote nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon.
The reaction is typically carried out in solvents like ethanol or water-ethanol mixtures, with subsequent purification by crystallization or chromatography.
This method is often used for laboratory-scale synthesis and can be optimized for yield by adjusting temperature, solvent polarity, and reactant stoichiometry.
Reaction Conditions and Optimization
Purification and Characterization
The crude reaction mixture is typically purified by recrystallization from methanol or by silica gel column chromatography using eluents such as ethyl acetate/hexane mixtures.
Structural confirmation is achieved by nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR), mass spectrometry, and, where possible, single-crystal X-ray diffraction to verify molecular geometry and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine Condensation | β-Ketonitrile derivatives, hydrazine | Mild heating, ethanol or DMF solvent | Versatile, broad substrate scope | Requires β-ketonitrile synthesis |
| Alkylation of 4-Amino-1H-pyrazole | 4-Amino-1H-pyrazole, α-halogenated ketone | Strong base (NaH), DMF, controlled temperature | Direct, regioselective N1 substitution | Sensitive to reaction conditions |
| Direct Condensation with Butan-2-one | 4-Amino-1H-pyrazole, butan-2-one | Base catalysis, ethanol solvent, heating | Simple, fewer steps | Potentially lower yields, side products |
This detailed analysis synthesizes information from patent literature and peer-reviewed synthetic organic chemistry research to provide a professional, authoritative guide to the preparation of 1-(4-amino-1H-pyrazol-1-yl)butan-2-one. The diversity of methods and conditions allows tailored synthesis strategies depending on the specific research or industrial context.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and butanone derivatives, which can be further utilized in different applications .
Scientific Research Applications
The compound 1-(4-Amino-1H-pyrazol-1-yl)butan-2-one, also known as CAS No. 1543061-60-4, with a molecular weight of 153.18 and molecular formula C7H11N3O, is a chemical compound with potential applications in scientific research .
Scientific Research Applications
While specific applications of 1-(4-Amino-1H-pyrazol-1-yl)butan-2-one are not detailed in the provided search results, related compounds such as pyrazol-1-yl-propanamides have notable uses as selective androgen receptor degraders (SARDs) and pan-antagonists .
Pyrazol-1-yl-propanamides as SARDs and Pan-Antagonists
- Selective Androgen Receptor Degraders (SARDs) Pyrazol-1-yl-propanamides have been designed and synthesized as SARDs, demonstrating broad-scope AR antagonism . These compounds can degrade the androgen receptor (AR) and inhibit its function, showing in vitro inhibitory potency in LBD binding, transcriptional inhibition, AR degradation, and antiproliferative assays . They have also exhibited greater in vivo efficacy compared to approved AR antagonists .
- ** پان-Antagonists** These compounds function as pan-antagonists, useful in preclinical development for treating antiandrogen-resistant prostate cancer .
Related Compounds and Applications
- 4-(4-Amino-1H-pyrazol-1-yl)butanamide This related compound (CAS No. 1172325-06-2) may be used in synthesis .
Heterocyclic Amines and Carcinogenicity
- Heterocyclic Amines Research has shown that heterocyclic amines, which share a structural similarity with the target compound, can be associated with breast cancer etiology . These amines can undergo activation in breast tissue, potentially leading to the formation of DNA adducts and the initiation of breast cancer . Examples of heterocyclic amines include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) .
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 4-(4-Hydroxyphenyl)butan-2-one serves as a structurally analogous but functionally distinct comparator. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: The amino group in 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one facilitates nucleophilic substitution or coordination chemistry, whereas the hydroxyl group in 4-(4-Hydroxyphenyl)butan-2-one promotes electrophilic aromatic substitution or esterification.
Solubility: The hydroxyl group in the phenyl derivative increases water solubility compared to the amino-pyrazole variant, which may exhibit solubility in polar aprotic solvents.
Safety Profile: 4-(4-Hydroxyphenyl)butan-2-one has established safety thresholds for cosmetic use , whereas toxicological data for the amino-pyrazole analog remains sparse.
Research Findings and Implications
Synthetic Pathways: 4-(4-Hydroxyphenyl)butan-2-one is synthesized via Friedel-Crafts acylation or enzymatic methods for fragrance applications . 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one likely requires condensation of 4-aminopyrazole with a ketone precursor, though specific methodologies are undocumented in the provided evidence.
Crystallography and Structural Analysis: While SHELX software () is widely used for small-molecule crystallography, its application to 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is unverified. Structural data for such derivatives may rely on complementary techniques like NMR or mass spectrometry.
Industrial Relevance: The hydroxyphenyl derivative’s role in fragrances underscores the importance of substituent-driven functionality.
Biological Activity
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is a synthetic compound with a pyrazole ring that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is CHNO, with a molecular weight of 154.18 g/mol. The compound features a butanone moiety attached to a pyrazole ring that contains an amino group, which is crucial for its biological interactions.
The biological activity of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group and the pyrazole ring facilitate binding, leading to modulation of enzymatic activities or receptor functions. Research indicates that the compound may inhibit specific enzymes, making it a candidate for therapeutic applications in conditions where enzyme inhibition is beneficial.
Enzyme Inhibition
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one has been shown to exhibit enzyme inhibitory properties. For example, studies on similar pyrazole derivatives indicate that they can inhibit key enzymes involved in cancer progression and inflammation . The specific mechanisms often involve competitive inhibition at the active sites of these enzymes.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Its structural features contribute to its effectiveness in disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.
Antitumor Activity
Research on related pyrazole derivatives suggests potential antitumor effects due to their ability to inhibit tumor cell proliferation. In vitro studies have reported significant cytotoxic effects against cancer cell lines such as HeLa and HepG2, indicating the compound's promise as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the butanone side chain can significantly influence its potency and selectivity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one | Amino group on pyrazole | Enzyme inhibition, antimicrobial |
| 4-(3,5-Dimethyl-1H-pyrazol-1-YL)-butan-2-one | Dimethyl substitution | Enhanced lipophilicity, increased potency |
| 2-(4-amino-1H-pyrazol-1-YL)-2-methylpropan-1-ol | Hydroxyl group addition | Altered solubility, varied reactivity |
These modifications highlight how different substituents can enhance or diminish biological activities, guiding future drug design efforts.
Study on Antitumor Activity
In a study published in MDPI, researchers evaluated a series of aminopyrazoles, including derivatives of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one. They found that certain compounds exhibited IC values ranging from 73 to 84 mg/mL against various cancer cell lines, demonstrating significant antiproliferative effects while maintaining low toxicity towards normal cells .
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
